molecular formula C4F8O B1625341 Perfluoroisobutyryl fluoride CAS No. 677-84-9

Perfluoroisobutyryl fluoride

Cat. No.: B1625341
CAS No.: 677-84-9
M. Wt: 216.03 g/mol
InChI Key: BRWSHOSLZPMKII-UHFFFAOYSA-N
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Description

Perfluoroisobutyryl fluoride is a fluorinated organic compound with the chemical formula ( C_4F_7O ). It is a derivative of perfluoroisobutyric acid and is known for its high chemical stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroisobutyryl fluoride can be synthesized through the isomerization of perfluoroisobutylene oxide. This process involves the reaction of perfluoroisobutylene oxide with a catalytic amount of triethylamine, followed by prolonged heating at 100°C . Another method involves the reaction of hexafluoropropylene with carbonyl fluoride in the presence of 2-perfluoroalkyl benzothiazole compounds as catalysts .

Industrial Production Methods: Industrial production of this compound typically employs a reaction kettle liquid phase method. This method uses hexafluoropropylene and carbonyl fluoride as raw materials, with 2-perfluoroalkyl benzothiazole compounds as catalysts. The reaction is carried out in an acetonitrile solvent, which helps in uniformly wrapping the raw materials and facilitating the reaction .

Chemical Reactions Analysis

Types of Reactions: Perfluoroisobutyryl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Ammonia: Used in substitution reactions to form amides.

    Acyl Fluorides: Used as dehydrating agents in dehydration reactions.

Major Products Formed:

Scientific Research Applications

Perfluoroisobutyryl fluoride has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of perfluoroisobutyryl fluoride involves its reactivity with various nucleophiles, such as ammonia and amines. The compound’s high electronegativity and chemical stability make it an effective intermediate in the formation of more complex fluorinated compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high chemical stability and reactivity, making it a valuable intermediate in the synthesis of various fluorinated compounds. Its ability to undergo multiple types of reactions, such as substitution and dehydration, further enhances its versatility in chemical processes.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-1(13)2(6,3(7,8)9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWSHOSLZPMKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447694
Record name 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677-84-9
Record name 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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